1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using reagents like trifluoromethyl groups to enhance the reaction efficiency . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted derivatives that retain the core pyrrolo[3,2-b]pyridine structure.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking the downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-5-acetonitrile can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms, which can affect its chemical reactivity and biological activity.
1H-Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to variations in its physical and chemical properties.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-3-7-1-2-8-9(12-7)4-6-11-8/h1-2,4,6,11H,3H2 |
InChI Key |
FYCVLWLVKSXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CC#N |
Origin of Product |
United States |
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